molecular formula C11H7BrN2O5S B1675835 1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin CAS No. 128851-36-5

1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin

Numéro de catalogue B1675835
Numéro CAS: 128851-36-5
Poids moléculaire: 359.15 g/mol
Clé InChI: ZJSUDHQFSBHLDV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin, also known as M16209, is a novel aldose reductase inhibitor . Aldose reductase inhibitors are a class of drugs being studied as a way to prevent eye and nerve damage in people with diabetes .


Molecular Structure Analysis

The molecular formula of 1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin is C11H7BrN2O5S and its molecular weight is 359.15 g/mol.


Chemical Reactions Analysis

1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin has been shown to inhibit partially purified aldose reductases from various origins . The IC50 values of this compound did not substantially depend on the substrate used .

Applications De Recherche Scientifique

Aldose Reductase Inhibition and Diabetic Neuropathy Treatment

1-(3-Bromobenzo[b]furan-2-ylsulfonyl)hydantoin, identified as M16209, has been explored for its effectiveness in treating diabetic complications through its aldose reductase inhibitory activity. Studies have demonstrated its potential in ameliorating symptoms of streptozotocin-induced diabetic neuropathy in rats. Treatment with M16209 improved motor nerve conduction velocity and histological changes in the sciatic nerve, showing its promise for clinical use in managing diabetic neuropathy (Kato et al., 1991).

Antihyperglycemic Effects

M16209 has also been investigated for its antihyperglycemic effects. In vitro studies on 3T3-L1 adipocytes have shown that M16209 enhances glucose uptake by facilitating the translocation of GLUT4 to the plasma membrane, without affecting insulin receptor binding or phosphorylation. This indicates its potential as a therapeutic agent for improving glucose metabolism in diabetes (Murakami et al., 1997).

Cataract Formation Prevention

Another area of application is the prevention of cataract formation. M16209, through its aldose reductase inhibiting activity, has shown efficacy in preventing galactose-induced cataract in rats by ameliorating metabolic disorders associated with the condition. This suggests a potential clinical application for M16209 in preventing some forms of cataract, especially those related to diabetic complications (Kato et al., 1990).

Insulin Sensitivity Improvement

M16209 has been found to improve insulin sensitivity in vivo, as evidenced by euglycemic clamp studies in rats. The compound enhanced insulin-stimulated glucose uptake in peripheral tissues, particularly oxidative muscles, by potentiating insulin action on glycogen synthesis and glycolysis. This highlights its potential in managing insulin resistance and metabolic disorders in genetically obese rodents, providing a basis for its use in treating conditions like type 2 diabetes (Ohta et al., 1996).

Orientations Futures

1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin has been effective in the prevention of galactosemic cataracts and amelioration of diabetic neuropathy . This indicates that it could be applicable to treatment for diabetic complications .

Propriétés

IUPAC Name

1-[(3-bromo-1-benzofuran-2-yl)sulfonyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O5S/c12-9-6-3-1-2-4-7(6)19-10(9)20(17,18)14-5-8(15)13-11(14)16/h1-4H,5H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSUDHQFSBHLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1S(=O)(=O)C2=C(C3=CC=CC=C3O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155989
Record name M 16209
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin

CAS RN

128851-36-5
Record name M 16209
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128851365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M 16209
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin
Reactant of Route 2
1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin
Reactant of Route 3
Reactant of Route 3
1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin
Reactant of Route 4
1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin
Reactant of Route 5
1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin
Reactant of Route 6
1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin

Citations

For This Compound
4
Citations
K Kato, K Nakayama, M Ohta, N Murakami… - European journal of …, 1991 - Elsevier
We investigated the effects of novel aldose reductase inhibitors, M16209 (1-(3-bromobenzo[b]furan-2-ylsulfonyl)hydantoin) and M16287 (1-(3-chlorobenzo[b]furan-2-ylsulfonyl)…
Number of citations: 25 www.sciencedirect.com
K KATO, K NAKAYAMA, M MIZOTA… - Chemical and …, 1991 - jstage.jst.go.jp
Properties and efficacies of novel aldose reductase (AR) inhibitors, M16209 (1-(3-bromobenzo [b] furan-2-ylsulfonyl) hydantoin) and M16287 (1-(3-chlorobenzo [b] furan-2-ylsulfonyl) …
Number of citations: 41 www.jstage.jst.go.jp
M Ohta, N Murakami, K Kato, M Mizota, I Miwa, J Okuda… - Metabolism, 1996 - Elsevier
The effects of M16209 (1-(3-bromobenzo[b]furan-2-ylsulfonyl)hydantoin) on the in vivo insulin sensitivity of rats were studied by euglycemic clamp methods after 1 week of …
Number of citations: 3 www.sciencedirect.com
N Murakami, G Inoue, M Okamoto, Y Yoshimasa… - Life sciences, 1997 - Elsevier
We investigated the effect of M16209 (1-(3-bromobenzo[b]furan-2-ylsulfonyl)hydantoin) on glucose transport and the insulin signaling system in mouse-derived 3T3-L1 adipocytes. …
Number of citations: 7 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.